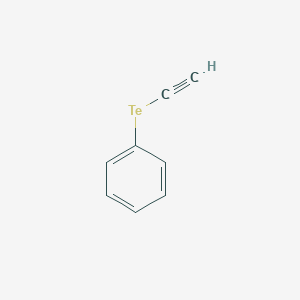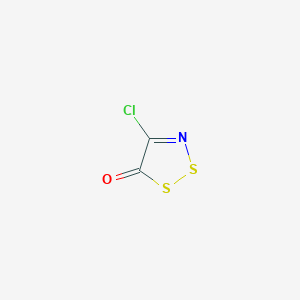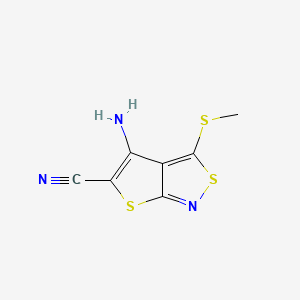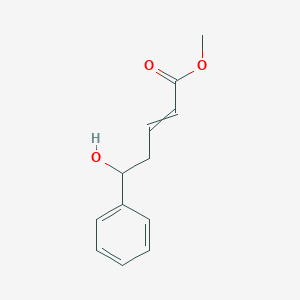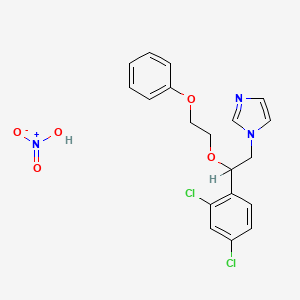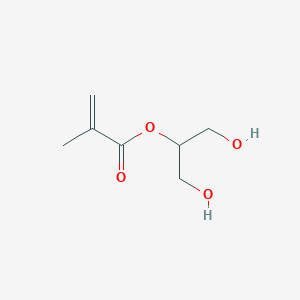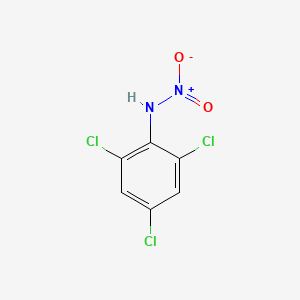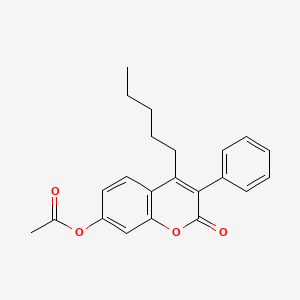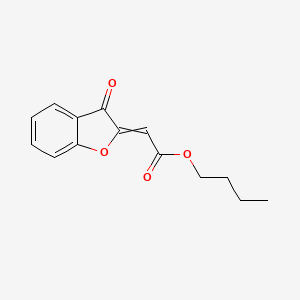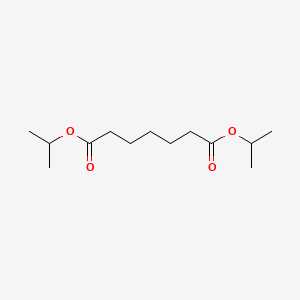
Dipropan-2-yl heptanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl heptanedioate, also known as diisopropyl adipate, is an organic compound with the molecular formula C12H22O4. It is an ester derived from heptanedioic acid and isopropanol. This compound is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dipropan-2-yl heptanedioate can be synthesized through the esterification of heptanedioic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
Dipropan-2-yl heptanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield heptanedioic acid and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanedioic acid and isopropanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
科学的研究の応用
Dipropan-2-yl heptanedioate has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, personal care products, and plasticizers.
作用機序
The mechanism of action of dipropan-2-yl heptanedioate primarily involves its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution and interaction of various reactants, thereby enhancing the efficiency of chemical processes. In biological systems, its biocompatibility allows it to be used in formulations without causing adverse effects.
類似化合物との比較
Similar Compounds
- Diisopropyl adipate
- Diisopropyl succinate
- Diisopropyl glutarate
Uniqueness
Dipropan-2-yl heptanedioate stands out due to its specific molecular structure, which imparts unique solubility and reactivity properties. Its ability to act as a versatile solvent and intermediate makes it valuable in various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
71340-47-1 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
dipropan-2-yl heptanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)16-12(14)8-6-5-7-9-13(15)17-11(3)4/h10-11H,5-9H2,1-4H3 |
InChIキー |
FWBWDWDQUFGCOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCCCCC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


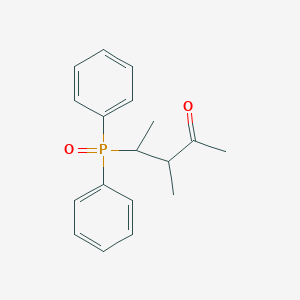
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
